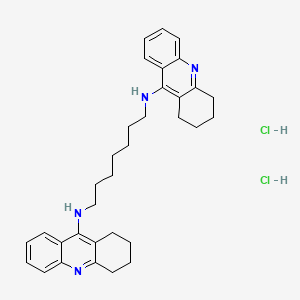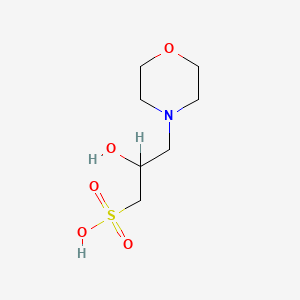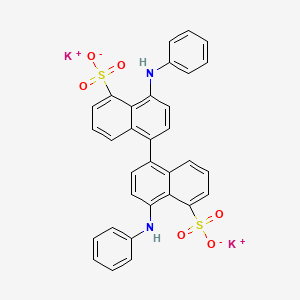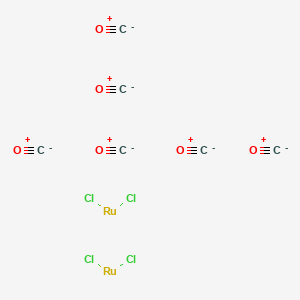
Ro18-5362
Descripción general
Descripción
Se caracteriza por su incapacidad para afectar significativamente la actividad de la enzima adenosina trifosfatasa de hidrógeno-potasio, incluso a concentraciones tan altas como 0,1 milimolar . Este compuesto se utiliza principalmente en la investigación científica y no está destinado a fines terapéuticos .
Aplicaciones Científicas De Investigación
Ro18-5362 se utiliza principalmente en la investigación científica para estudiar la actividad de la adenosina trifosfatasa de hidrógeno-potasio y sus inhibidores . Sirve como un compuesto modelo para comprender los mecanismos inhibitorios de compuestos relacionados como Ro 18-5364 . En biología y medicina, this compound se utiliza para investigar el papel de la adenosina trifosfatasa de hidrógeno-potasio en la secreción de ácido gástrico y su potencial como objetivo para los fármacos antiulcerosos . En la industria, el compuesto se utiliza en el desarrollo de nuevos inhibidores para la adenosina trifosfatasa de hidrógeno-potasio .
Análisis De Reacciones Químicas
Ro18-5362 sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar Ro 18-5364, que es un sulfóxido.
Reducción: Las reacciones de reducción pueden convertir Ro 18-5364 de vuelta a this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo sulfuro es reemplazado por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones son Ro 18-5364 (oxidación) y this compound (reducción) .
Mecanismo De Acción
Ro18-5362 ejerce sus efectos al convertirse en su forma activa, Ro 18-5364, que es un potente inhibidor de la adenosina trifosfatasa de hidrógeno-potasio . La forma activa se une a la enzima e inhibe su actividad, reduciendo así la producción de ácido gástrico . Los objetivos moleculares involucrados en este mecanismo son las subunidades catalíticas de la adenosina trifosfatasa de hidrógeno-potasio .
Comparación Con Compuestos Similares
Ro18-5362 es similar a otros compuestos que inhiben la adenosina trifosfatasa de hidrógeno-potasio, como:
Ro 18-5364: La forma activa de this compound, que es un inhibidor más potente.
Lansoprazol: Otro inhibidor de la bomba de protones con un mecanismo de acción similar.
This compound es único en el sentido de que sirve como un profármaco, que requiere conversión a su forma activa para ejercer sus efectos inhibitorios . Esta característica lo distingue de otros inhibidores directos como omeprazol y lansoprazol .
Métodos De Preparación
La síntesis de Ro18-5362 implica varios pasos, incluida la formación de un enlace sulfuro. La ruta sintética detallada y las condiciones de reacción no están fácilmente disponibles en el dominio público.
Propiedades
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTMNCYLHDVUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
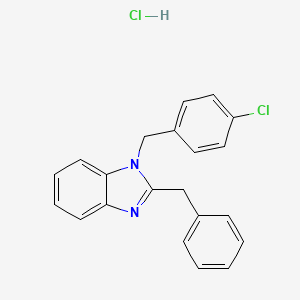
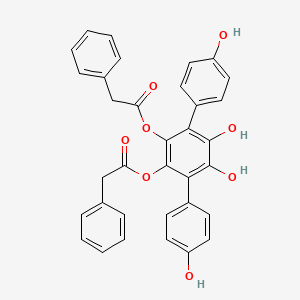
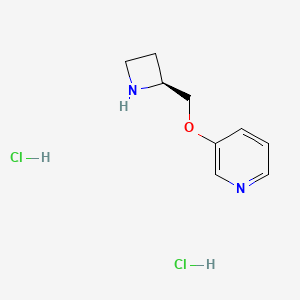
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)
